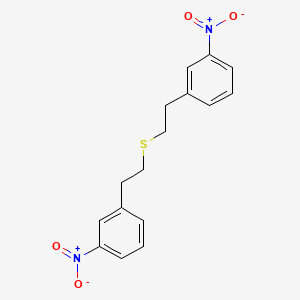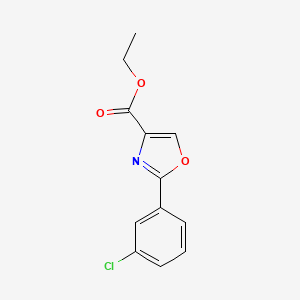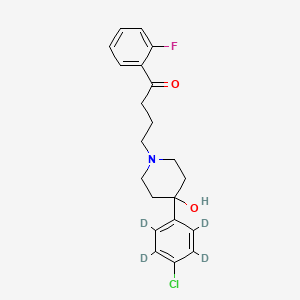
3-Nitrophenylethyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) is a chemical compound with a complex structure that includes a sulfanediyl group linking two ethane-2,1-diyl groups, each of which is connected to a 3-nitrobenzene ring
Méthodes De Préparation
The synthesis of 1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) typically involves multiple steps. One common synthetic route includes the reaction of 3-nitrobenzyl chloride with sodium sulfide to form the intermediate compound, which is then reacted with ethylene glycol to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the conversion of nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrobenzene rings, where nucleophiles such as hydroxide ions or amines can replace nitro groups.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used but may include sulfoxides, sulfones, and substituted benzene derivatives.
Applications De Recherche Scientifique
1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals, dyes, and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanediyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) can be compared with similar compounds such as:
1,1’-[Sulfanediyldi(ethane-2,1-diyl)]dibenzene: Lacks the nitro groups, resulting in different reactivity and applications.
1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(4-nitrobenzene):
1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(2-nitrobenzene): Another positional isomer with distinct properties and applications.
The uniqueness of 1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) lies in its specific structural arrangement, which imparts particular chemical and biological properties that are not observed in its analogs.
Propriétés
IUPAC Name |
1-nitro-3-[2-[2-(3-nitrophenyl)ethylsulfanyl]ethyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-17(20)15-5-1-3-13(11-15)7-9-23-10-8-14-4-2-6-16(12-14)18(21)22/h1-6,11-12H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFMECBKQOLDDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCSCCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703331 |
Source


|
| Record name | 1,1'-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155172-70-6 |
Source


|
| Record name | 1,1'-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethoxy-4,6,6-trimethyloctahydro-1-benzo[b]furan](/img/structure/B589371.png)


![3-Azatricyclo[3.2.2.0~1,5~]nonane](/img/structure/B589380.png)
![[Allyl(2-propyn-1-yl)amino]acetonitrile](/img/structure/B589381.png)


![Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride](/img/structure/B589389.png)
